molecular formula C21H17Cl2N3O3 B2605058 1-[(2,4-dichlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941953-58-8

1-[(2,4-dichlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2605058
CAS No.: 941953-58-8
M. Wt: 430.29
InChI Key: CWEQNZVIADHUJL-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an acetamidophenyl group, and a dihydropyridine ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the dichlorophenyl and acetamidophenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and amidation, to form the final compound. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as microreactors, can enhance reaction efficiency and yield. The choice of raw materials, catalysts, and reaction conditions is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-[(2,4-dichlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 1-[(2,4-dichlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable tool in various scientific disciplines .

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3/c1-13(27)24-16-4-2-5-17(11-16)25-20(28)18-6-3-9-26(21(18)29)12-14-7-8-15(22)10-19(14)23/h2-11H,12H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEQNZVIADHUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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